2-cyclopentyl-N-propan-2-ylacetamide

Description

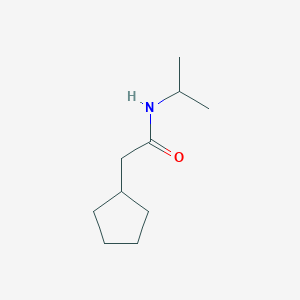

The compound 2-cyclopentyl-N-propan-2-ylacetamide is an acetamide derivative characterized by a cyclopentyl group at the α-carbon and an isopropyl (propan-2-yl) substituent on the nitrogen atom. Its molecular formula would be C₁₀H₁₉NO, with a structure combining a hydrophobic cyclopentyl moiety and a branched alkylamine group.

Properties

IUPAC Name |

2-cyclopentyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8(2)11-10(12)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWNJVIFWBPVNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-cyclopentyl-N-propan-2-ylacetamide (hypothetical) to structurally analogous compounds from the evidence, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Lipophilicity: The cyclopentyl group in the hypothetical compound would confer greater lipophilicity compared to the phenyl group in 2-phenylacetamide (logP ~1.8 for phenyl vs. ~2.5 estimated for cyclopentyl) . This enhances membrane permeability, making it suitable for hydrophobic environments. The isopropyl group on nitrogen (vs.

Synthetic Utility :

- Unlike 2-phenylacetamide (used as a precursor in organic synthesis ), the cyclopentyl variant might serve as a scaffold for chiral ligands or agrochemicals due to its rigid cyclic structure.

This contrasts with 2-phenylacetamide, which is stable under standard conditions .

Limitations and Data Gaps

The provided evidence lacks direct information on This compound , requiring reliance on extrapolation from structurally related compounds. For instance:

- No CAS RN, synthetic protocols, or experimental data (e.g., melting point, solubility) are available for the target compound.

- Comparisons with N-(2-chloroethyl)-N-propylpropan-1-amine () highlight that chloroethylamines are more reactive but less stable than acetamides, limiting their utility in long-term applications .

Preparation Methods

Reaction Mechanism

Cyclopentyl-isopropyl-amine hydrochloride (CAS 52703-17-0) is deprotonated using aqueous sodium hydroxide, generating the free amine. This intermediate reacts with acetyl chloride in a biphasic system (water and dichloromethane), forming the target acetamide.

Experimental Procedure

-

Deprotonation : 10 mmol of cyclopentyl-isopropyl-amine hydrochloride is stirred with 20 mL of 10% NaOH at 0–5°C for 30 minutes.

-

Acylation : 12 mmol of acetyl chloride is added dropwise to the amine solution, followed by 2 hours of stirring at room temperature.

-

Workup : The organic layer is separated, washed with brine, and dried over anhydrous Na₂SO₄.

-

Purification : The crude product is recrystallized from ethanol, yielding a white crystalline solid.

Performance Metrics

EDCI-Mediated Coupling

Carbodiimide-mediated coupling offers a modern alternative for amide bond formation, particularly useful for sensitive substrates. This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate acetic acid for reaction with cyclopentyl-isopropyl-amine.

Reaction Design

Acetic acid is activated by EDCI in the presence of a catalytic base (e.g., pyridine), forming an O-acylisourea intermediate. The amine then displaces the activating group, yielding the acetamide.

Step-by-Step Protocol

-

Activation : 10 mmol of acetic acid and 12 mmol of EDCI are dissolved in 15 mL of dichloromethane. The mixture is stirred at 25°C for 1 hour.

-

Coupling : 10 mmol of cyclopentyl-isopropyl-amine is added, followed by 0.5 mL of pyridine. The reaction is stirred for 12 hours.

-

Isolation : The solution is washed with 5% HCl and saturated NaHCO₃, then dried and concentrated.

-

Chromatography : Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) affords the product.

Performance Metrics

Direct Alkylation of Acetamide

This two-step approach involves first synthesizing chloroacetamide, followed by nucleophilic substitution with cyclopentyl-isopropyl-amine. While less common, it provides access to derivatives with modified acyl groups.

Synthetic Pathway

-

Chloroacetamide Formation : Acetamide is chlorinated using thionyl chloride (SOCl₂) to yield 2-chloroacetamide.

-

Alkylation : The chloroacetamide reacts with cyclopentyl-isopropyl-amine in isopropanol under basic conditions (KOH), displacing the chloride.

Optimization Insights

Performance Metrics

Comparative Analysis of Synthesis Methods

The table below evaluates the three methods based on efficiency, scalability, and practicality:

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 78–85 | ≥98 | Low | Industrial |

| EDCI-Mediated | 82–88 | ≥97 | High | Lab-scale |

| Direct Alkylation | 65–72 | ≥95 | Moderate | Pilot-scale |

Key Observations :

-

The Schotten-Baumann method is optimal for large-scale production due to low reagent costs and straightforward workup.

-

EDCI-mediated coupling achieves the highest yields but requires expensive reagents, limiting its industrial use.

-

Direct alkylation is less efficient but valuable for synthesizing chloroacetamide intermediates .

Q & A

Q. Advanced Optimization

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate amidation .

- Solvent polarity : Higher polarity solvents (e.g., DMSO) may improve intermediate solubility but risk side reactions; balance with kinetic studies .

- In-line monitoring : Use FTIR or HPLC to track reaction progress and identify byproduct formation points .

Q. Basic Characterization

- NMR : ¹H/¹³C NMR to verify cyclopentyl and isopropyl groups (e.g., δ 1.1–1.5 ppm for cyclopentyl protons) .

- HPLC : Retention time comparison against standards for purity assessment (≥98% recommended for biological assays) .

Q. Advanced Validation :

- X-ray crystallography : Resolve stereochemical ambiguities and confirm bond angles (e.g., C-N bond length: ~1.34 Å) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

How should researchers address contradictory spectral data (e.g., NMR vs. IR) for this compound?

Q. Data Contradiction Analysis

Replicate experiments : Eliminate instrumental or procedural errors .

Cross-validate techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. If IR suggests unexpected carbonyl stretching (e.g., 1680 cm⁻¹ vs. expected 1650 cm⁻¹), test for hydrolyzed byproducts via LC-MS .

Case Study : Discrepancies in carbonyl peaks may indicate residual solvents (e.g., DMF at ~1675 cm⁻¹) .

What methodologies are suitable for evaluating the biological activity of this compound?

Q. Advanced Research Design

Q. Methodological Approach

- DSC/TGA : Determine decomposition temperature (Td) and hygroscopicity. If Td < 100°C, store at -20°C under nitrogen .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Q. Advanced Modeling

- DFT calculations : Use Gaussian09 to model transition states (e.g., amide bond hydrolysis) and predict activation energies .

- MD simulations : Assess solvation effects in polar vs. nonpolar environments .

How can researchers mitigate scale-up challenges for this compound synthesis?

Q. Process Chemistry Considerations

- Pilot-scale reactors : Optimize heat dissipation to prevent exothermic side reactions .

- Continuous flow systems : Improve yield consistency by maintaining precise temperature control .

What regulatory guidelines apply to publishing data on this compound?

Q. Compliance Note

- Public domain data : Cite FDA guidelines (if applicable) for toxicity or safety data .

- Ethical reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility and data transparency .

How can crystallography resolve stereochemical uncertainties in this compound derivatives?

Q. Advanced Structural Analysis

- Single-crystal X-ray diffraction : Assign absolute configuration using Flack parameter (<0.1) .

- Synchrotron radiation : Enhance resolution for low-electron-density regions (e.g., cyclopentyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.